molecular formula C19H17N5O4S3 B10866034 (2E)-N-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B10866034
M. Wt: 475.6 g/mol
InChI Key: ZAKVNIYGJHYABD-RMKNXTFCSA-N
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Description

N~1~-(6-METHOXY-4-PYRIMIDINYL)-4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine ring, a thiophene ring, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-METHOXY-4-PYRIMIDINYL)-4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Synthesis of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other cyclization reactions involving sulfur-containing precursors.

    Formation of the Acryloyl Group: The acryloyl group can be introduced through acylation reactions using acryloyl chloride or other suitable acylating agents.

    Coupling Reactions: The final compound is obtained by coupling the synthesized intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of N1-(6-METHOXY-4-PYRIMIDINYL)-4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(6-METHOXY-4-PYRIMIDINYL)-4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N~1~-(6-METHOXY-4-PYRIMIDINYL)-4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Pharmacology: Studies can investigate its interactions with biological targets, such as enzymes or receptors, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s unique chemical properties can be utilized in the development of novel materials with specific functionalities.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N1-(6-METHOXY-4-PYRIMIDINYL)-4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(6-METHOXY-4-PYRIMIDINYL)-4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE: can be compared with other sulfonamide derivatives, pyrimidine-based compounds, and thiophene-containing molecules.

Uniqueness

    Structural Features: The combination of a pyrimidine ring, thiophene ring, and benzenesulfonamide moiety makes this compound unique compared to other similar compounds.

    Potential Biological Activities: The specific arrangement of functional groups may confer unique biological activities and interactions with molecular targets.

Properties

Molecular Formula

C19H17N5O4S3

Molecular Weight

475.6 g/mol

IUPAC Name

(E)-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C19H17N5O4S3/c1-28-18-11-16(20-12-21-18)24-31(26,27)15-7-4-13(5-8-15)22-19(29)23-17(25)9-6-14-3-2-10-30-14/h2-12H,1H3,(H,20,21,24)(H2,22,23,25,29)/b9-6+

InChI Key

ZAKVNIYGJHYABD-RMKNXTFCSA-N

Isomeric SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CS3

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CS3

Origin of Product

United States

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